molecular formula C14H18N4 B2745113 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine CAS No. 2097936-90-6

1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine

Cat. No.: B2745113
CAS No.: 2097936-90-6
M. Wt: 242.326
InChI Key: NGHQJJTYASXPEY-UHFFFAOYSA-N
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Description

1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine is a heterocyclic compound that features a pyrazole ring substituted with cyclopentyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclocondensation of cyclopentanone with pyridine-4-carbaldehyde and hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium formate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology

The compound has shown potential in biological research as a ligand for various receptors. It is being studied for its binding affinity and selectivity towards specific protein targets, which could lead to the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising lead compound for the development of new drugs .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[1-Cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine lies in its combination of cyclopentyl and pyridinyl groups on the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .

Properties

IUPAC Name

(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c15-10-12-9-14(11-5-7-16-8-6-11)18(17-12)13-3-1-2-4-13/h5-9,13H,1-4,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHQJJTYASXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CN)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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